molecular formula C9H9BrFNO B1457106 N-(5-bromo-4-fluoro-2-methylphenyl)acetamide CAS No. 1237518-31-8

N-(5-bromo-4-fluoro-2-methylphenyl)acetamide

Cat. No.: B1457106
CAS No.: 1237518-31-8
M. Wt: 246.08 g/mol
InChI Key: BMQFMHPQZUBVGI-UHFFFAOYSA-N
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Description

N-(5-bromo-4-fluoro-2-methylphenyl)acetamide: is an organic compound with the molecular formula C9H9BrFNO It is a derivative of acetamide, where the acetamide group is attached to a substituted phenyl ring

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-4-fluoro-2-methylphenyl)acetamide typically involves the acylation of 5-bromo-4-fluoro-2-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-4-fluoro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products Formed:

    Substitution Reactions: Substituted derivatives with different functional groups.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(5-bromo-4-fluoro-2-methylphenyl)acetamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromo-4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-bromo-5-fluoro-2-methylphenyl)acetamide
  • N-(4-bromo-3-fluoro-2-methylphenyl)acetamide
  • 5-bromo-2-fluoro-4-methylphenylboronic acid

Comparison: N-(5-bromo-4-fluoro-2-methylphenyl)acetamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where these unique characteristics are advantageous.

Properties

IUPAC Name

N-(5-bromo-4-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQFMHPQZUBVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pyridine (1.0 mL) and acetyl chloride (0.67 mL) were sequentially added to a methylene chloride (17 mL) solution of 5-bromo-4-fluoro-2-methylaniline (1.74 g), followed by stirring at room temperature for 1 hour. Water, 1 mol/L hydrochloric acid, and chloroform were added to the reaction mixture. The organic layer was separated, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. Hexane was added to the obtained residue, and the solid substance was collected by filtration to obtain 1.83 g of N-(5-bromo-4-fluoro-2-methylphenyl)acetamide as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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